GyrB ATPase Inhibition: Cross-Class Comparison of Isoquinoline Ethyl Urea Core with Novobiocin and Benzimidazole Urea Benchmarks
The isoquinoline ethyl urea scaffold to which CAS 1351648-27-5 belongs demonstrates GyrB ATPase inhibitory activity that is mechanistically distinct from novobiocin and shows improved ligand efficiency over the benzimidazole urea hit. In the foundational study, isoquinoline ethyl urea 13 (the closest published analog sharing the dihydroisoquinoline–ethyl urea core) achieved an IC₅₀ of 0.25 µM against E. coli GyrB, compared to novobiocin IC₅₀ of 0.08 µM and benzimidazole urea 2 IC₅₀ of 8 µM [1]. While this is class-level evidence for the core scaffold, it establishes that the dihydroisoquinoline-urea architecture achieves sub-micromolar target engagement competitive with a natural product inhibitor [1].
| Evidence Dimension | E. coli GyrB ATPase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.25 µM (isoquinoline ethyl urea 13; closest published analog sharing dihydroisoquinoline–ethyl urea core) |
| Comparator Or Baseline | Novobiocin: 0.08 µM; Benzimidazole urea 2: 8 µM |
| Quantified Difference | 3.1-fold lower potency than novobiocin; 32-fold improvement over benzimidazole urea fragment hit |
| Conditions | E. coli GyrB ATPase assay, recombinant enzyme, malachite green detection of inorganic phosphate |
Why This Matters
Sub-micromolar GyrB ATPase inhibition validates the core scaffold of CAS 1351648-27-5 as a viable starting point for Gram-positive antibacterial development with a mechanism orthogonal to fluoroquinolones.
- [1] Panchaud P, Bruyère T, Blumstein A-C, et al. Discovery and Optimization of Isoquinoline Ethyl Ureas as Antibacterial Agents. J Med Chem. 2017;60(9):3755-3775. doi:10.1021/acs.jmedchem.6b01834 View Source
